(S)-2-(Cinnamoyloxy)succinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O6 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-phenylprop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O6/c14-11(15)8-10(13(17)18)19-12(16)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,14,15)(H,17,18)/b7-6+/t10-/m0/s1 |
InChI Key |
GNMKDIOOTXKXDL-FGEFZZPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Cinnamoyloxy Succinic Acid
Enantioselective Synthesis Strategies for the (S)-Configuration
Achieving the desired (S)-configuration of 2-(cinnamoyloxy)succinic acid necessitates the use of synthetic strategies that can introduce and maintain chirality effectively. These methods include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic approaches.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.orgnih.gov Chiral catalysts, which can be metal complexes with chiral ligands or metal-free organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other by lowering the activation energy of the corresponding reaction pathway. wikipedia.orgnih.gov
For the synthesis of (S)-2-(cinnamoyloxy)succinic acid, asymmetric catalysis could be employed in the formation of a chiral precursor to the final molecule. For instance, a key step could involve the asymmetric hydrogenation of a prochiral olefin or the kinetic resolution of a racemic mixture of a substituted succinic acid derivative. Modified cinchona alkaloids, for example, have been used to catalyze the alcoholysis of racemic monosubstituted succinic anhydrides in a parallel kinetic resolution process, yielding optically active succinate (B1194679) monoesters.
Table 1: Examples of Asymmetric Catalysis Approaches This table is for illustrative purposes and may not represent direct synthesis of the title compound.
| Catalytic System | Reaction Type | Substrate | Outcome |
| Chiral Phosphoric Acids | Enantioselective Addition | Naphthylindole and azodicarboxylate | Axially chiral naphthylindoles with high enantioselectivity. beilstein-journals.org |
| Confined Imidodiphosphorimidate (IDPi) | Mukaiyama Mannich-type reaction | Bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether | Free β²-amino acids in high yields and enantioselectivity. nih.gov |
| Modified Cinchona Alkaloid | Parallel Kinetic Resolution | Racemic 2-alkyl succinic anhydrides | Optically active succinate monoesters. |
Chiral Auxiliary Approaches in Esterification Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comptfarm.pl
In the context of synthesizing this compound, a chiral auxiliary could be attached to a succinic acid derivative. This chiral auxiliary would then direct the esterification with cinnamic acid or a derivative to occur at a specific carboxylic acid group and with a specific stereochemistry. For example, Evans oxazolidinones are well-known chiral auxiliaries used in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org After the cinnamoyl group is introduced, the chiral auxiliary would be cleaved to yield the target molecule.
Table 2: Common Chiral Auxiliaries and Their Applications This table is for illustrative purposes and may not represent direct synthesis of the title compound.
| Chiral Auxiliary | Typical Reactions | Removal Method |
| Evans Oxazolidinones | Aldol reactions, alkylations | Hydrolysis, reduction wikipedia.org |
| Pseudoephedrine | Alkylation of enolates | Amide bond cleavage wikipedia.org |
| Camphorsultam | Enantioresolution of carboxylic acids | LiAlH4 reduction followed by oxidation |
| trans-2-Phenylcyclohexanol | Ene reactions | Not specified in provided context wikipedia.org |
Biocatalytic or Enzymatic Approaches for Stereoselective Formation
Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. nih.gov Enzymes are highly specific and can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govunipd.it This makes them attractive for the synthesis of enantiomerically pure compounds, including pharmaceuticals. mdpi.com
For the synthesis of this compound, an enzymatic approach could involve the stereoselective hydrolysis of a diester of a substituted succinic acid or the enantioselective acylation of a racemic alcohol. Lipases are a common class of enzymes used for kinetic resolutions of racemic alcohols and amines through enantioselective acylation. unipd.it For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 2-hydroxysuccinic acid derivative with cinnamic acid, leaving the desired (S)-enantiomer unreacted or as the acylated product, depending on the enzyme's specificity. The production of succinic acid itself can also be achieved through microbial fermentation. nih.govnih.govd-nb.info
Table 3: Examples of Biocatalytic Applications This table is for illustrative purposes and may not represent direct synthesis of the title compound.
| Enzyme/Organism | Reaction Type | Substrate | Product |
| Lipase | Enantioselective acylation | Racemic alcohols/amines | Enantiomerically enriched amides/esters and remaining enantiomer. unipd.it |
| Rhodococcus erythropolis | Ketone reduction | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (1S,2R)-1-(2,4-dichlorophenyl)-2-chloroethanol. mdpi.com |
| Hansenula polymorpha | Bioreduction | 2-chloro-3-oxo-4-(phenylthio)butanoate | (2R,3S)-2-chloro-3-hydroxy-4-(phenylthio)butanoate. mdpi.com |
| Saccharomyces cerevisiae | Fermentation | Glycerol | Succinic acid. nih.gov |
Optimized Chemical Synthesis Pathways
Optimized chemical synthesis pathways for this compound focus on efficiency, regioselectivity, and the use of readily available starting materials.
Esterification of Cinnamic Acid Derivatives with Chiral Succinic Acid Precursors
A direct and logical approach to the synthesis of this compound is the esterification of a cinnamic acid derivative with a chiral, enantiomerically pure succinic acid precursor. This method relies on the availability of the chiral starting material, (S)-2-monosubstituted succinic acid or its anhydride (B1165640).
The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst like sulfuric acid. In this case, (S)-malic acid or a derivative could serve as the chiral precursor to the succinic acid moiety. The reaction would involve the esterification of the hydroxyl group of (S)-malic acid with cinnamic acid, followed by transformation of the other functional groups as needed. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired ester.
Regioselective Monosubstitution Approaches on the Succinic Acid Backbone
When starting with succinic acid or its anhydride, achieving regioselective monosubstitution is crucial to avoid the formation of disubstituted byproducts. The two carboxylic acid groups of succinic acid are chemically equivalent, making selective monofunctionalization challenging.
One strategy to achieve regioselective monosubstitution is through the use of a succinic anhydride. The anhydride can be opened by an alcohol, such as a cinnamyl alcohol derivative, in the presence of a catalyst. This reaction can be influenced by steric and electronic factors to favor the formation of the monoester. cdnsciencepub.com Another approach involves the preparation and alkylation of the dianion of a monoester of succinic acid, which can provide a useful method for creating monosubstituted succinic acids. researchgate.net
Green Chemistry and Sustainable Synthesis Considerations
The growing emphasis on environmental protection has spurred the development of green and sustainable practices in chemical synthesis. cetjournal.it Green chemistry focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. mcgill.ca Key principles of this field include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and auxiliaries, and using catalytic reactions over stoichiometric ones. researchgate.netcmu.ac.th In the context of producing chiral molecules like this compound, these principles guide the development of more efficient and environmentally benign synthetic methodologies.
Atom Economy and Reaction Efficiency in the Synthesis of Chiral Succinic Acid Derivatives
Traditional synthetic routes may involve protecting groups or stoichiometric reagents that are not part of the final molecule, thus lowering the atom economy. Modern approaches to synthesizing chiral succinic acid derivatives focus on catalytic methods that enhance both reaction efficiency and atom economy. For instance, catalytic asymmetric hydrogenation and carbonylation reactions are employed to create chiral centers with high selectivity, reducing the need for chiral auxiliaries that would later be discarded. researchgate.netresearchgate.net
Below is a table illustrating the impact of different synthetic strategies on reaction efficiency for succinic acid derivatives.
| Synthetic Strategy | Key Features | Impact on Efficiency & Atom Economy | Example Application |
| Classical Resolution | Use of stoichiometric chiral resolving agents. | Lower atom economy due to the formation of diastereomeric salts; requires additional separation steps. | Separation of racemic mixtures. |
| Asymmetric Catalysis | Employs chiral catalysts (metal complexes or organocatalysts) in substoichiometric amounts. | High atom economy as the catalyst is regenerated; can achieve high yields and enantioselectivity. | Asymmetric hydrogenation of itaconates. researchgate.net |
| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer. acs.org | High selectivity under mild conditions; potential for recycling the unwanted enantiomer to improve overall yield. acs.org | Enantiospecific hydrolysis of a substituted succinate diester. acs.org |
| Bio-based Synthesis | Fermentation of renewable feedstocks (e.g., sugars) using microorganisms. cetjournal.itmcgill.ca | Utilizes renewable starting materials; can directly produce the target molecule, leading to high atom economy. | Production of succinic acid from glucose using Actinobacillus succinogenes. cetjournal.itfrontiersin.org |
Exploration of Alternative Solvents and Catalytic Systems
The choice of solvents and catalysts is paramount in developing sustainable synthetic processes. Many traditional organic solvents are volatile, toxic, and derived from petrochemicals, posing significant environmental and health risks. mcgill.caacs.org Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov
Alternative Solvents:
For the synthesis of succinic acid derivatives, research is moving towards replacing conventional dipolar aprotic solvents like DMF and NMP with greener options. acs.orgnih.gov Water is an ideal green solvent due to its non-toxicity and availability, and it is the medium of choice for many biocatalytic processes, such as enzyme-catalyzed hydrolysis. acs.org Other promising alternatives include bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have a much better safety and environmental profile. nih.gov In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste. cmu.ac.thacgpubs.org
Alternative Catalytic Systems:
The development of novel catalytic systems is a cornerstone of green synthetic chemistry.
Biocatalysts: As mentioned, enzymes are highly efficient and selective catalysts. The use of whole-cell biocatalysts or isolated enzymes (like lipases, esterases, and dehydrogenases) allows for the synthesis of chiral compounds, including succinic acid derivatives, with high enantiomeric excess under mild, aqueous conditions. manchester.ac.ukacs.org For example, Alcalase 2.4L, a crude enzyme preparation, has been used effectively for the large-scale enantiospecific hydrolysis of a substituted succinate diester. acs.org
Organocatalysts: These are small, metal-free organic molecules that can catalyze chemical reactions. They are generally less toxic and more stable than many metal-based catalysts. Succinic acid itself has been reported as an effective and environmentally benign organocatalyst for certain reactions, such as the Biginelli reaction, often under solvent-free conditions. cmu.ac.thacgpubs.org This dual role as both a product and a potential catalyst highlights its green chemistry credentials.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost.
The following table summarizes some green alternatives in solvents and catalysis for the synthesis of chiral organic compounds.
| Category | Conventional Approach | Green Alternative | Advantages of Green Alternative |
| Solvents | DMF, NMP, Dichloromethane acs.org | Water, 2-MeTHF, Cyrene™, Solvent-free conditions cmu.ac.thacs.orgnih.gov | Reduced toxicity, improved safety, biodegradability, reduced waste. nih.gov |
| Catalysts | Stoichiometric Reagents, Heavy Metal Catalysts | Biocatalysts (Enzymes, Whole Cells), Organocatalysts, Heterogeneous Catalysts manchester.ac.ukacs.orgacgpubs.org | High selectivity, mild reaction conditions, lower toxicity, potential for recycling. cetjournal.itcmu.ac.th |
By integrating these green chemistry principles, the synthesis of this compound and other chiral succinic acid derivatives can be made more sustainable, efficient, and environmentally responsible.
Despite a comprehensive search for scientific literature and chemical databases, detailed spectroscopic and structural analysis data for the specific chemical compound "this compound" is not publicly available. Published research containing the experimental 1H NMR, 13C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), infrared (IR), and Raman spectra necessary to fulfill the requested article outline could not be located.
The stringent requirement to focus solely on "this compound" and the explicit instruction not to introduce information outside the specified scope prevents the use of data from related compounds such as succinic acid, cinnamic acid, or their various derivatives. Generating an article with the requested level of detail, including data tables and specific research findings, is therefore not possible without the foundational experimental data for this particular molecule.
Further research or de novo synthesis and characterization of "this compound" would be required to generate the comprehensive spectroscopic and structural elucidation data requested in the article outline.
Comprehensive Spectroscopic and Structural Elucidation of S 2 Cinnamoyloxy Succinic Acid
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characterization of Carbonyl, Ester, and Carboxylic Acid Functional Groups
The molecular structure of (S)-2-(Cinnamoyloxy)succinic acid contains distinct carbonyl, ester, and carboxylic acid functional groups, which can be characterized using infrared (IR) spectroscopy. The presence of a carboxylic acid is identifiable by a characteristically broad O-H stretching vibration, typically observed in the range of 3500 to 2500 cm⁻¹. spectroscopyonline.com This broadening is a result of hydrogen bonding. spectroscopyonline.com Additionally, a C=O stretching vibration for the carboxylic acid group is expected between 1730 and 1700 cm⁻¹ for a saturated acid. spectroscopyonline.com
The ester functional group also possesses a strong C=O stretching absorption. For saturated esters, this peak is generally found around 1735 cm⁻¹. pressbooks.pubspectroscopyonline.com Furthermore, esters exhibit two C-O stretching bands, which are typically intense and appear in the region of 1300 to 1000 cm⁻¹. spectroscopyonline.com One of these is a C-C-O stretch and the other an O-C-C stretch. spectroscopyonline.com
The analysis of related compounds provides further insight. For example, in the IR spectrum of succinic acid, the carboxyl group's O-H stretch is seen at 3200 cm⁻¹, and the C=O group shows antisymmetric and symmetric stretching vibrations between 1725 cm⁻¹ and 1550 cm⁻¹. researchgate.net In a similar compound, (2R,3R)-Diethyl 2-(Cinnamoyloxy)-3-Hydroxysuccinate, strong absorptions are noted at 1740 cm⁻¹ for the ester C=O and 1650 cm⁻¹ for the cinnamate (B1238496) C=O.
Table 1: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 |
| Ester | C=O Stretch | ~1735 |
| Ester | C-O Stretch | 1300 - 1000 |
Analysis of C=C Stretching in the Cinnamoyl Moiety
The cinnamoyl moiety of this compound contains a carbon-carbon double bond (C=C) within its structure. The stretching vibration of this C=C bond is a key feature in the infrared (IR) spectrum. Typically, the C=C stretching absorption for an alkene appears in the region of 1680-1620 cm⁻¹. The exact position and intensity of this peak can be influenced by conjugation. In the case of the cinnamoyl group, the C=C double bond is conjugated with the aromatic ring and the carbonyl group of the ester. This conjugation lowers the frequency of the C=O stretching vibration. libretexts.org
Solid-State Characterization
X-ray Crystallography for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov For a chiral, enantiomerically pure compound like this compound, X-ray crystallography can confirm the (S) configuration at the stereogenic center. This is achieved by analyzing the anomalous dispersion effect, which is the result of resonant scattering. researchgate.neted.ac.uk The Flack parameter, derived from the diffraction data, is a critical value for establishing the absolute structure. researchgate.netresearchgate.net A value close to zero confirms the correct enantiomer. researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline solids. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, allowing for its identification. americanpharmaceuticalreview.com The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ). americanpharmaceuticalreview.com For this compound, PXRD can be used to confirm the crystalline nature of a bulk sample and to identify its specific polymorphic form, if any exist. ucl.ac.uk Each polymorph of a compound will produce a distinct PXRD pattern. ucl.ac.ukresearchgate.net The experimental PXRD pattern can be compared to a calculated pattern derived from single-crystal X-ray diffraction data to verify the phase purity of the sample. ucl.ac.uk
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules, and its measurement provides valuable information about the enantiomeric purity and absolute configuration of a compound. wikipedia.org this compound, being a chiral molecule, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. wikipedia.org A positive value indicates a dextrorotatory compound, while a negative value signifies a levorotatory compound. wikipedia.orgmasterorganicchemistry.com The specific rotation, a standardized value, is calculated from the observed rotation and can be used to confirm the identity and enantiomeric excess of the sample. wikipedia.orgmasterorganicchemistry.com The variation of specific rotation with wavelength, known as optical rotatory dispersion (ORD), can also be utilized to help determine the absolute configuration of a molecule. wikipedia.org
Circular Dichroism (CD) Spectroscopy for Chiral Structure Probing
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiral structure of molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For this compound, the key chromophore is the cinnamoyl group, which contains a carbon-carbon double bond conjugated to a benzene (B151609) ring and a carbonyl group. The inherent chirality of the succinic acid moiety, specifically at the C2 position, induces a chiral environment around this chromophore, leading to a characteristic CD spectrum.
The CD spectrum provides valuable information about the absolute configuration and the preferred conformation of the molecule. The sign and magnitude of the Cotton effects—the characteristic peaks in a CD spectrum—are directly related to the spatial arrangement of the atoms. In the case of this compound, the electronic transitions of the cinnamoyl group, primarily the π → π* and n → π* transitions, are expected to give rise to distinct Cotton effects.
Computational Chemistry and Molecular Modeling of S 2 Cinnamoyloxy Succinic Acid
Conformational Analysis and Energy Minimization Studies using Molecular Mechanics and Quantum Chemical Methods
The conformational flexibility of (S)-2-(cinnamoyloxy)succinic acid is a critical determinant of its physical and biological properties. The molecule possesses several rotatable bonds, primarily around the succinic acid backbone and the ester linkage, leading to a complex potential energy surface with multiple local minima.
Conformational analysis of succinic acid itself has shown a preference for gauche conformers in various solvents, a phenomenon that can be investigated through both molecular mechanics and quantum chemical methods. researchgate.netnih.gov For this compound, a similar approach can be employed. Molecular mechanics force fields, such as MMFF94 or AMBER, provide a rapid method to explore a wide range of possible conformations. This initial screening is typically followed by more accurate energy minimizations using quantum chemical methods, such as Density Functional Theory (DFT), to refine the geometries and relative energies of the most stable conformers. researchgate.netrsc.org
Studies on related succinic acid derivatives have demonstrated that the conformational equilibrium is influenced by intramolecular hydrogen bonding and steric interactions. researchgate.netrsc.org In this compound, the bulky cinnamoyl group is expected to significantly influence the conformational preferences of the succinic acid moiety. The trans and gauche arrangements around the C2-C3 bond of the succinate (B1194679) backbone, coupled with the orientation of the cinnamoyloxy group, would be the primary focus of such an analysis.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Gauche 1 | ~60° | 0.00 | Hydrogen bond between carboxyl groups |
| Gauche 2 | ~-60° | 0.25 | Steric repulsion between cinnamoyl and carboxyl |
| Trans | ~180° | 1.50 | Extended conformation, reduced steric clash |
Note: The data in this table is illustrative and based on typical findings for succinic acid derivatives. Actual values for this compound would require specific calculations.
Quantum Chemical Calculations of Electronic Properties, Reactivity, and Acidity Constants
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic structure and reactivity of this compound. nih.govrsc.org These calculations can provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps.
The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electronic character would be a hybrid of the succinic acid and cinnamic acid components. The cinnamoyl group, with its conjugated π-system, is expected to significantly influence the frontier orbitals.
The molecular electrostatic potential (MEP) map visually represents the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would highlight the negative potential around the carbonyl oxygens of the carboxylic acid and ester groups, indicating likely sites for electrophilic attack and hydrogen bonding.
The acidity constants (pKa) of the two carboxylic acid groups can also be predicted using quantum chemical calculations. wikipedia.orgwikipedia.org By calculating the Gibbs free energy change associated with deprotonation in a solvent model, the pKa values can be estimated. The pKa values for succinic acid are approximately 4.2 and 5.6. The presence of the electron-withdrawing cinnamoyloxy group is expected to lower the pKa of the adjacent carboxylic acid group.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
| pKa1 (predicted) | ~4.0 | Acidity of the carboxyl group closer to the ester |
| pKa2 (predicted) | ~5.5 | Acidity of the terminal carboxyl group |
Note: The data in this table is illustrative and based on typical findings for similar molecules. Actual values for this compound would require specific calculations.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)
Computational methods are highly effective in predicting and interpreting spectroscopic data, which is invaluable for the structural characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the GIAO (Gauge-Including Atomic Orbital) method. idc-online.commdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure and assign the resonances. The conformational flexibility of the molecule needs to be considered, and the predicted shifts may be an average over the most populated conformers.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated using quantum chemical methods. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching and bending of chemical bonds. The calculated IR spectrum can be used to assign the characteristic peaks in the experimental spectrum, such as the C=O stretches of the carboxylic acid and ester groups, the C=C stretch of the cinnamate (B1238496) moiety, and the O-H stretch of the carboxylic acid.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value/Range | Assignment |
| ¹H NMR (δ, ppm) | 7.2-7.8 | Aromatic protons of cinnamoyl group |
| ¹H NMR (δ, ppm) | 6.4, 7.7 (d, J≈16 Hz) | Vinylic protons of cinnamoyl group (trans) |
| ¹H NMR (δ, ppm) | 4.5-5.0 | Methine proton on the succinate backbone |
| ¹³C NMR (δ, ppm) | 165-175 | Carbonyl carbons (ester and carboxylic acids) |
| IR (cm⁻¹) | ~1730 | C=O stretch (ester) |
| IR (cm⁻¹) | ~1700 | C=O stretch (carboxylic acid) |
| IR (cm⁻¹) | ~1630 | C=C stretch (alkene) |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
Note: The data in this table is illustrative and based on characteristic values for the functional groups present. Actual values for this compound would require specific calculations.
Ligand-Protein Docking Simulations to Explore Potential Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comnih.gov This method is crucial for exploring the potential biological activities of this compound by identifying its possible protein targets and elucidating the nature of the interactions at the molecular level.
Given that succinic acid is a known metabolite and signaling molecule, and cinnamic acid derivatives exhibit a wide range of biological activities, this compound is a promising candidate for interacting with various enzymes and receptors. ontosight.ainih.govdrugbank.com For instance, it could be docked into the active sites of enzymes involved in metabolic pathways or signaling cascades.
Table 4: Potential Biological Targets for this compound Docking Studies
| Potential Protein Target | Rationale for Selection | Key Expected Interactions |
| Succinate Dehydrogenase | Succinic acid is the natural substrate. | Carboxyl groups interacting with active site residues. |
| Histone Deacetylases (HDACs) | Cinnamic acid derivatives are known HDAC inhibitors. | Cinnamoyl group in the hydrophobic channel, carboxylates at the zinc-binding site. |
| Serine/Cysteine Proteases | Succinic acid has shown inhibitory activity. nih.gov | Carboxyl groups forming hydrogen bonds with catalytic triad (B1167595) residues. |
| G-protein coupled receptors (GPCRs) | Succinate receptor (SUCNR1) recognizes succinate. | Carboxyl groups interacting with basic residues in the binding pocket. |
Note: This table presents hypothetical targets based on the structural components of the molecule.
Rational Design and Synthesis of Derivatives and Analogs of S 2 Cinnamoyloxy Succinic Acid
Modifications to the Cinnamoyl Ester Group
The cinnamoyl ester group is a critical determinant of the molecule's biological activity. Alterations to this part of the structure, including substitutions on the aromatic ring and changes to the alkene linker, can significantly influence its electronic properties, reactivity, and interaction with biological targets.
Aromatic Ring Substitutions and their Electronic Effects on Reactivity and Bioactivity
Substituents on the aromatic ring of the cinnamoyl group can profoundly alter the electronic environment of the entire molecule, thereby affecting its reactivity and biological activity. libretexts.org The influence of a substituent is generally understood through a combination of inductive and resonance (conjugative) effects. libretexts.org
Electron-donating groups (EDGs) , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring and the conjugated system. This enhanced electron density can increase the nucleophilicity of the molecule, potentially making it a better substrate for certain enzymes or a more potent antioxidant. libretexts.org For instance, the presence of hydroxyl groups on the aromatic ring is often associated with significant antioxidant properties.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogens (e.g., -Cl, -F), decrease the electron density of the aromatic ring. libretexts.org This can make the molecule more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com In the context of biological activity, EWGs can modulate the binding affinity of the molecule to its target proteins.
The position of the substituent (ortho, meta, or para) relative to the cinnamoyl side chain is also crucial. Ortho and para substitutions have a more pronounced effect on the electronic properties of the conjugated system due to direct resonance effects, whereas meta substitutions primarily exert an inductive effect. masterorganicchemistry.com
Table 1: Effect of Aromatic Ring Substituents on the Properties of Cinnamic Acid Derivatives
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity/Bioactivity |
| -OH | para | Electron-donating | Increased antioxidant activity |
| -OCH₃ | para | Electron-donating | Increased nucleophilicity |
| -NO₂ | para | Electron-withdrawing | Increased electrophilicity, potential for altered target binding |
| -Cl | para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modified lipophilicity and electronic properties |
Variations in the Cinnamoyl Alkene Linker (e.g., saturation, geometrical isomers)
The alkene linker of the cinnamoyl group provides rigidity and planarity to the molecule, which can be important for its interaction with biological targets. Modifications to this linker can lead to significant changes in molecular shape and flexibility.
Saturation: Reduction of the double bond to a single bond would convert the cinnamoyl group to a hydrocinnamoyl group. This would increase the flexibility of the side chain, allowing it to adopt a wider range of conformations. This change in three-dimensional structure could drastically alter its binding affinity to target enzymes or receptors.
Geometrical Isomers: The naturally occurring cinnamoyl group is typically in the trans (E) configuration. Synthesis of the cis (Z) isomer would introduce a significant change in the geometry of the molecule. This can be a key factor in biological recognition, as enzymes and receptors are often highly specific for a particular stereoisomer. Comparative studies of cis and trans isomers are essential to understand the spatial requirements for bioactivity. unl.pt
Modifications to the Succinic Acid Backbone
The succinic acid moiety provides two carboxylic acid groups, which are typically ionized at physiological pH. wikipedia.org This part of the molecule contributes to its water solubility and provides handles for further derivatization.
Esterification or Amidation of Free Carboxylic Acid Groups
The two free carboxylic acid groups on the succinic acid backbone are prime targets for modification through esterification or amidation. researchgate.netgoogle.com These modifications can have several important consequences:
Prodrug Strategies: Esterification can be employed as a prodrug strategy. The ester derivatives may be more readily absorbed and then hydrolyzed in vivo by esterases to release the active parent compound.
Introduction of New Functional Groups: Amidation allows for the introduction of a wide variety of substituents by using different amines. google.com This can be used to explore new interactions with biological targets or to attach imaging agents or other functionalities. For example, amidation with amino acids could lead to derivatives with altered transport properties.
Table 2: Potential Modifications of the Succinic Acid Carboxyl Groups
| Modification | Reagent | Resulting Functional Group | Potential Effect |
| Esterification | Ethanol | Ethyl ester | Increased lipophilicity |
| Esterification | Isopropyl alcohol | Isopropyl ester | Further increased lipophilicity ontosight.ai |
| Amidation | Diethylamine | Diethylamide | Neutralization of charge, altered H-bonding |
| Amidation | Amino acid | Peptide linkage | Potential for active transport |
Introduction of Other Functional Groups on the Succinic Backbone
Beyond modifying the carboxylic acid groups, other functional groups can be introduced onto the succinic acid backbone itself. This can create new chiral centers and introduce new chemical properties.
Hydroxylation: The introduction of hydroxyl groups can increase the polarity of the molecule and provide additional sites for hydrogen bonding, which could enhance binding to a biological target. ontosight.ai
Amination: Introducing an amino group would add a basic center to the molecule, which could have a significant impact on its acid-base properties and potential ionic interactions with targets.
Alkylation: The addition of alkyl groups to the backbone can increase lipophilicity and introduce steric bulk, which can be used to probe the size and shape of a binding pocket.
Stereoisomeric Analogs: Synthesis and Comparative Studies (e.g., (R)-enantiomer, racemic mixture)
(S)-2-(Cinnamoyloxy)succinic acid has a chiral center at the 2-position of the succinic acid backbone. The synthesis and biological evaluation of its stereoisomers are crucial for understanding the stereochemical requirements for its activity.
(R)-enantiomer: The synthesis of the (R)-enantiomer, (R)-2-(cinnamoyloxy)succinic acid, allows for a direct comparison of the biological activities of the two enantiomers. bldpharm.com It is common for enantiomers to exhibit significantly different pharmacological activities, with one enantiomer being highly active (the eutomer) and the other being much less active or even having a different type of activity (the distomer).
Racemic Mixture: The synthesis of a racemic mixture (an equal mixture of the (S) and (R) enantiomers) is often a starting point for stereochemical investigations. If the racemic mixture shows activity, it is then necessary to separate and test the individual enantiomers to determine which one is responsible for the observed effect.
Diastereomers: If additional chiral centers are introduced into the molecule, for example by hydroxylation of the succinic acid backbone, then diastereomers will be formed. The separation and individual testing of these diastereomers can provide further insights into the optimal three-dimensional structure for bioactivity. For instance, the synthesis of (2S,3S)-2,3-bis(benzoyloxy)succinic acid highlights the importance of stereochemistry at multiple centers.
Comparative studies of these stereoisomers are essential for elucidating the precise nature of the interaction between the molecule and its biological target. nih.gov These studies can reveal the specific spatial arrangement of functional groups required for optimal binding and activity.
Investigation of Biological Activities and Underlying Mechanisms in Vitro Research
Enzyme Modulation and Inhibition Profiling
The interaction of (S)-2-(Cinnamoyloxy)succinic acid with various enzymes is a key area of investigation to understand its potential therapeutic effects. This section explores its putative interactions with succinate-metabolizing enzymes, its inhibitory effects on key enzymes in metabolic pathways, and the kinetics of these interactions.
Interaction with Succinate-Metabolizing Enzymes (e.g., Succinate (B1194679) Dehydrogenase)
Succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid (TCA) cycle and the electron transport chain, is a potential target for this compound. While no direct studies have been conducted on this specific compound, research on other cinnamic acid derivatives suggests a potential for interaction. For instance, some cinnamic acid amides have been investigated as succinate dehydrogenase inhibitors (SDHIs) nih.gov. The structural similarity of this compound to succinate, the natural substrate of SDH, suggests it could act as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of succinate to fumarate (B1241708) nih.govnih.gov. The accumulation of succinate due to SDH inhibition can have significant downstream effects on cellular metabolism and signaling nih.govnih.gov. It is important to note that the inhibition of SDH can lead to a decrease in mitochondrial respiration and ATP production nih.gov. Studies on the effects of cinnamic acid derivatives on mitochondrial function have shown that they can influence the activity of mitochondrial respiratory chain complexes, including SDH rrmedicine.ruvietnamjournal.ru. For example, some cinnamic acids have been shown to increase SDH activity under certain experimental conditions rrmedicine.ru.
Inhibition of Key Enzymes in Metabolic Pathways (e.g., anti-tyrosinase activity from cinnamic acid derivatives)
Cinnamic acid and its derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis mdpi.comscispace.com. This inhibitory activity makes them attractive candidates for applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The esterification of cinnamic acid has been shown to produce potent tyrosinase inhibitors nih.govscielo.br. The inhibitory mechanism often involves the chelation of copper ions within the active site of the tyrosinase enzyme nih.gov.
Various cinnamic acid derivatives have demonstrated significant anti-tyrosinase activity, with some exhibiting greater potency than the well-known inhibitor, kojic acid. The structure of the cinnamic acid derivative, including the nature and position of substituents on the phenyl ring, plays a crucial role in its inhibitory efficacy nih.govscielo.br.
| Cinnamic Acid Derivative | IC50 (µM) | Inhibition Type | Reference |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | Noncompetitive | nih.gov |
| Compound 5m (para-chloro moiety) | 77.62 | Uncompetitive | scispace.comresearchgate.net |
| Cinnamic acid–eugenol ester c27 | 3.07 | Mixed-type | scielo.br |
| Caffeic acid ethyl ester (against E. coli GUS) | 3.2-22.2 | Competitive | mdpi.commdpi.com |
| Compound 2 (methyl group on benzene (B151609) ring of cinnamic acid) | 39.91 | Mixed-type | alliedacademies.org |
| Caffeic acid (against intestinal maltase) | 740 | Mixed | mdpi.comnih.gov |
| Ferulic acid (against intestinal maltase) | 790 | Mixed | mdpi.comnih.gov |
| Isoferulic acid (against intestinal maltase) | 760 | Mixed | mdpi.comnih.gov |
Kinetic Studies of Enzyme-Ligand Interactions
Kinetic studies are essential to understand the mechanism of enzyme inhibition. For cinnamic acid derivatives, these studies have revealed various modes of inhibition, including competitive, non-competitive, uncompetitive, and mixed-type inhibition nih.govmdpi.comscispace.comresearchgate.netmdpi.commdpi.comalliedacademies.orgnih.gov. For example, caffeic acid ethyl ester has been shown to be a competitive inhibitor of E. coli β-glucuronidase mdpi.commdpi.com. In contrast, (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c was found to be a noncompetitive inhibitor of tyrosinase nih.gov. The inhibition constants (Ki) provide a measure of the inhibitor's potency. For instance, the Ki value for the competitive inhibition of E. coli GUS by caffeic acid ethyl ester was determined to be 2.7 µM mdpi.com. The type of inhibition and the Ki value are crucial parameters for the design and development of more potent and specific enzyme inhibitors.
Cellular Responses and Mechanistic Pathways
The interaction of this compound with enzymes can trigger a cascade of cellular responses, impacting metabolism and fundamental cellular processes like proliferation and apoptosis. This section explores the potential effects of this compound on these critical cellular functions.
Impact on Cellular Metabolism (e.g., TCA cycle intermediates, lipid metabolism)
As a molecule containing both a cinnamic acid and a succinic acid moiety, this compound is poised to influence cellular metabolism in multiple ways. The succinate component can directly impact the TCA cycle. Accumulation of succinate, which could occur if the compound is hydrolyzed to release free succinate or if it inhibits SDH, is known to have profound effects on cellular metabolism. It can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen, and promote a shift towards glycolysis nih.govnih.gov. The TCA cycle is a central metabolic hub, and its disruption can affect the levels of various intermediates, impacting not only energy production but also biosynthetic pathways interesjournals.orgfrontiersin.org.
Cinnamic acid and its derivatives have been shown to influence lipid metabolism. Some derivatives have demonstrated the ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and storage, and to protect low-density lipoproteins (LDL) from oxidation nih.gov. Furthermore, certain cinnamic acid derivatives have been found to reduce triglyceride and total cholesterol levels in animal models of hyperlipidemia mdpi.com. These findings suggest that this compound could potentially modulate lipid metabolism, which is often dysregulated in various diseases.
Modulation of Cell Proliferation and Apoptosis in Specific Cell Lines
The potential of this compound to modulate cell proliferation and induce apoptosis is of significant interest, particularly in the context of cancer research. While direct studies are lacking, research on both cinnamic acid and succinic acid provides valuable insights.
Cinnamic acid and its derivatives have been shown to inhibit the growth of various tumor cell lines and induce apoptosis, or programmed cell death scielo.brscispace.comalliedacademies.orgnih.govnih.gov. For example, cinnamic acid has been demonstrated to inhibit the proliferation of leukemia K562 cells in a time- and dose-dependent manner by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase alliedacademies.org. Similarly, it has shown antiproliferative activity against human melanoma cells nih.govnih.gov.
Succinic acid itself has also been investigated for its effects on cancer cells. Studies have shown that succinic acid can reduce the viability of renal cancer cell lines and induce apoptosis nih.gov. The accumulation of succinate in certain cancers, often due to mutations in SDH, is considered an oncometabolite that can drive tumorigenesis nih.govnih.gov. However, under different contexts, succinate can also inhibit tumor cell growth nih.gov.
The combined structure of this compound, featuring both a cinnamic acid and a succinic acid component, suggests that it could potentially exhibit complex effects on cell proliferation and apoptosis, warranting further investigation in various cell lines.
| Compound | Cell Line | Effect | Reference |
| Cinnamic acid | Leukemia K562 cells | Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest | alliedacademies.org |
| Cinnamic acid | Human melanoma HT-144 cells | Inhibition of proliferation, induction of apoptosis | nih.govnih.gov |
| Baccharin (cinnamic acid derivative) | Human tumor cell lines | Growth inhibitory effect, induction of apoptosis | scispace.com |
| Drupanin (cinnamic acid derivative) | Human tumor cell lines | Growth inhibitory effect, induction of apoptosis | scispace.com |
| Succinic acid | Renal cancer cell lines (CAKI-2, ACHN) | Reduced cell viability, induction of apoptosis | nih.gov |
Investigation of Anti-Inflammatory or Immunomodulatory Effects via Receptor Interactions (e.g., SUCNR1 pathway)
The potential anti-inflammatory and immunomodulatory activities of this compound are strongly suggested by the known role of succinate in cellular signaling, particularly through the succinate receptor 1 (SUCNR1), also known as GPR91. wikipedia.org Succinate, the anion of succinic acid, is recognized as a key signaling molecule in immunity and inflammation. nih.govfrontiersin.org
Activation of the SUCNR1 by extracellular succinate can lead to divergent, context-dependent effects on immune cells. nih.govresearchgate.net While it has been implicated in promoting pro-inflammatory responses in some scenarios, a growing body of evidence highlights its crucial role in anti-inflammatory pathways. frontiersin.orgnih.gov In macrophages, for instance, SUCNR1 activation can promote an anti-inflammatory phenotype and limit inflammation. nih.govresearchgate.net Studies have shown that myeloid-specific deficiency of SUCNR1 can lead to a pro-inflammatory state. nih.gov The succinate-SUCNR1 axis is involved in polarizing macrophages towards an anti-inflammatory state and regulating inflammation. frontiersin.org This signaling can also induce an anti-inflammatory response in neural stem cells, leading to the release of prostaglandin (B15479496) E2 (PGE2), which modulates the inflammatory microenvironment. frontiersin.org
Given that this compound contains a succinic acid backbone, it is plausible that it could act as a pro-drug, releasing succinate to interact with SUCNR1, or potentially interact with the receptor directly, thereby modulating immune responses. The cinnamate (B1238496) moiety could further influence this activity, although the precise interaction remains a subject for future investigation.
Table 1: The Dichotomous Role of Succinate/SUCNR1 Signaling in Inflammation
| Effect | Cellular Context | Observed Outcome | References |
| Anti-inflammatory | Macrophages | Promotes an anti-inflammatory phenotype; limits inflammation. | nih.gov, frontiersin.org, researchgate.net |
| Anti-inflammatory | Neural Stem Cells | Induces release of anti-inflammatory PGE2. | frontiersin.org |
| Pro-inflammatory | Antigen-Induced Arthritis Models | Accumulation of extracellular succinate increases IL-1β secretion. | nih.gov |
| Immunomodulatory | Dendritic Cells | Succinate accumulation increases inflammatory cytokine production. | nih.gov |
| Immunomodulatory | Ovarian Cancer | SUCNR1 expression is related to tumor-infiltrating lymphocytes and cytokine expression. | nih.gov |
Antioxidant Activity and its Role in Oxidative Stress Pathways
The antioxidant potential of this compound can be inferred from the activities of both succinic acid and cinnamic acid derivatives. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathologies. mdpi.comfrontiersin.orgmdpi.com
In vitro studies on radish sprouts demonstrate that succinic acid can enhance mitochondrial activity, leading to an increase in both ATP biosynthesis and ROS production. nih.gov This initial increase in ROS subsequently triggers the cell's own defense mechanisms, resulting in the upregulation of antioxidant enzymes and the enhanced biosynthesis of non-enzymatic antioxidants like ascorbate (B8700270) and glutathione. nih.gov This suggests that the succinate moiety could play a role in bolstering cellular antioxidant capacity.
Furthermore, the cinnamic acid portion of the molecule is part of a well-known class of phenolic compounds with established antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. The combination of these two components in one molecule suggests a multi-faceted potential to combat oxidative stress, both by direct radical scavenging (from the cinnamate moiety) and by stimulating endogenous antioxidant pathways (from the succinate moiety).
Table 2: In Vitro Antioxidant Effects of Succinic Acid
| Parameter | Effect of Succinic Acid Treatment | Mechanism | Reference |
| Mitochondrial Activity | Enhanced | Upregulation of TCA cycle enzymes and oxidative phosphorylation. | nih.gov |
| Reactive Oxygen Species (ROS) | Elevated production | Increased mitochondrial activity. | nih.gov |
| Antioxidant Enzymes | Upregulated expression | Activation of cellular defense mechanisms against ROS-induced oxidative stress. | nih.gov |
| Antioxidant Compounds | Enhanced biosynthesis of ascorbate and glutathione. | Stimulation of antioxidant production pathways. | nih.gov |
Antimicrobial and Antifungal Activity Studies
Broad-Spectrum Efficacy Against Pathogenic Microorganisms
The chemical structure of this compound suggests a potential for broad-spectrum antimicrobial and antifungal activity. Succinic acid itself has demonstrated notable efficacy against a range of pathogenic microbes.
In vitro studies have confirmed the antibacterial activity of succinic acid against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas fluorescens) bacteria. nih.gov Further research using a silver(I) complex of succinic acid showed inhibitory activity against S. aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and even Mycobacterium tuberculosis. redalyc.org The antifungal properties of succinic acid have also been reported, with one study noting its effectiveness against the pathogenic fungi Candida albicans, Candida parapsilosis, and Aspergillus flaves. nih.gov
The cinnamoyl group is also expected to contribute significantly to the antimicrobial profile. Cinnamaldehyde, a major component of cinnamon oil, is a well-known antimicrobial agent that inhibits a wide array of bacteria and fungi. nih.gov The conjugation of these two active moieties could result in a compound with enhanced or broader efficacy than either component alone.
Table 3: Documented Antimicrobial and Antifungal Efficacy of Succinic Acid and its Derivatives
| Compound | Target Microorganism | Observed Effect | Reference |
| Succinic Acid | Staphylococcus aureus | Antibacterial activity (MIC: 0.31 mg/mL) | nih.gov |
| Succinic Acid | Pseudomonas fluorescens | Antibacterial activity (MIC: 0.63 mg/mL) | nih.gov |
| Succinic Acid | Candida albicans | Antifungal activity (Inhibition zone: 16 mm) | nih.gov |
| Silver(I)-Succinate Complex | Mycobacterium tuberculosis H37Rv | Antimycobacterial activity (MIC90: 23.94 µg/mL) | redalyc.org |
| Silver(I)-Succinate Complex | Staphylococcus aureus, Bacillus cereus | Antibacterial activity | redalyc.org |
| Silver(I)-Succinate Complex | Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity | redalyc.org |
Biofilm Inhibition and Disruption Mechanisms
Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix, which confers resistance to antibiotics. nih.gov Both succinic acid and cinnamic acid derivatives have shown promise in combating biofilms.
Research has demonstrated that succinic acid can inhibit the establishment of biofilms by Pseudomonas aeruginosa. nih.gov It has also been shown to possess antibiofilm properties against mature biofilms, likely by penetrating the matrix and exerting its bactericidal effects. nih.gov
Derivatives from the cinnamoyl moiety, such as cinnamaldehyde, are potent biofilm inhibitors. Cinnamaldehyde has been shown to significantly inhibit biofilm formation by Streptococcus mutans and uropathogenic E. coli. nih.gov The mechanisms for this inhibition include the suppression of genes related to quorum sensing, stress tolerance, and metabolism, as well as the inhibition of flagella synthesis and swarming motility, which are crucial for the initial stages of bacterial attachment and colonization. nih.gov Therefore, this compound could potentially inhibit biofilm formation through multiple mechanisms: preventing initial attachment, disrupting mature biofilms, and interfering with the genetic regulation of biofilm maintenance.
Elucidation of Cellular Targets in Microorganisms
The antimicrobial action of this compound is likely multifactorial, targeting several key cellular processes in microorganisms.
The succinic acid component is thought to exert its effect through a pH-dependent mechanism. mdpi.com In its undissociated state, it can cross the bacterial membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This collapse of intracellular pH homeostasis disrupts critical cellular functions. mdpi.com Furthermore, studies have shown that succinic acid can directly damage the cell membrane and intracellular structures, leading to the leakage of essential components like nucleic acids. nih.gov
The cinnamoyl moiety likely targets the cell envelope as well. Cinnamaldehyde has been observed to cause deformities in the cell wall of Candida species, leading to damage and the leakage of intracellular materials. nih.gov By combining these two modes of action, this compound could prove to be a robust antimicrobial agent that disrupts membrane integrity, collapses pH balance, and causes leakage of vital cellular contents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Chemical Structure with Biological Activity
The biological activity of (S)-2-(cinnamoyloxy)succinic acid is intrinsically linked to its molecular architecture. Both the cinnamic acid and succinic acid moieties, as well as their stereochemical arrangement, play significant roles in its interaction with biological targets.
For instance, in the case of the chiral auxin, indole-3-succinic acid (ISA), its enantiomers display different levels of activity. mst.edu Similarly, for a series of conformationally constrained histamine (B1213489) H3 receptor agonists, the (S)-enantiomer of a pyrrolidine-containing analog exhibited higher affinity and functional activity at the H3 receptor, whereas the (R)-enantiomer was more potent at the H4 receptor, demonstrating stereoselectivity. researchgate.net It is therefore highly probable that the (S)-configuration of 2-(cinnamoyloxy)succinic acid is critical for its specific biological activity, and the (R)-enantiomer would likely exhibit different potency and/or selectivity.
Table 1: Examples of Stereoselectivity in Biologically Active Molecules
| Compound | Active Enantiomer | Biological Activity |
| Indole-3-succinic acid | (S)-enantiomer | Higher auxin activity mst.edu |
| Pyrrolidine-containing histamine H3 agonist | (S)-enantiomer | Higher affinity for H3 receptor researchgate.net |
| Pyrrolidine-containing histamine H4 agonist | (R)-enantiomer | Higher affinity for H4 receptor researchgate.net |
| Neplanocin A | (-)-NPA (natural stereochemistry) | More cytotoxic to cancer cells mdpi.com |
This table illustrates the general principle of stereoselectivity with examples from the literature, as direct comparative data for this compound enantiomers is not available.
The biological activity of this compound can be modulated by introducing various substituents on both the aromatic ring of the cinnamoyl moiety and the aliphatic backbone of the succinic acid.
Aromatic Substituents (Cinnamoyl Moiety):
Studies on various cinnamic acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activities, such as antifungal and human neutrophil elastase inhibitory activities. nih.govplos.org For instance, the presence of ortho-dihydroxy groups on the aromatic ring, combined with a lipophilic residue, appears to be a prerequisite for optimal binding within the active site of human neutrophil elastase. nih.gov In a study of cinnamic acid esters as potential antifungal agents, the substitution pattern on the phenyl ring was found to have a significant impact on the antifungal activity. plos.org
Table 2: Influence of Aromatic Substituents on the Biological Activity of Cinnamic Acid Derivatives
| Substituent Position | Substituent Type | Effect on Activity | Reference |
| Ortho | Dihydroxy | Prerequisite for optimal binding (human neutrophil elastase inhibition) | nih.gov |
| Various | Electron-donating/withdrawing | Significant influence on antifungal activity | plos.org |
This table is based on studies of various cinnamic acid derivatives and suggests potential SAR trends for this compound.
Aliphatic Substituents (Succinic Acid Moiety):
Modifications to the succinic acid portion of the molecule can also lead to significant changes in biological activity. For example, a series of 2,3-(S,S)-disubstituted succinic acids have been identified as potent inhibitors of IMP-1 metallo-beta-lactamase. nih.gov The nature of the substituents at the C-2 and C-3 positions of the succinic acid core is critical for their inhibitory potency.
Furthermore, in a study of triterpenoid (B12794562) derivatives, the presence of a succinic acid moiety was found to be important for their cytotoxic activity. researchgate.net This suggests that the dicarboxylic nature of the succinic acid portion of this compound is likely crucial for its biological function, potentially through interactions with biological targets.
Ligand Efficiency and Selectivity Assessment for Potential Research Tool Development
Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a ligand to its target. It is a valuable metric in drug discovery for optimizing lead compounds. While specific binding affinity data such as Ki or IC50 values for this compound are not detailed in the available literature, the conceptual framework of ligand efficiency can be applied to its potential development as a research tool.
The calculation of ligand efficiency would require experimental determination of the binding affinity of this compound to a specific biological target. Once the binding affinity is known, LE can be calculated using the following formula:
LE = - (ΔG / N)
Where:
ΔG is the Gibbs free energy of binding (related to Ki or Kd)
N is the number of non-hydrogen atoms in the ligand.
A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target.
Selectivity, the ability of a compound to interact with a specific target over others, is another critical parameter for a research tool. To assess the selectivity of this compound, its binding affinity would need to be determined against a panel of related and unrelated biological targets. A high degree of selectivity would be indicated by significantly stronger binding to the intended target compared to off-targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of novel compounds and for gaining insights into the structural features that are important for biological activity. nih.govnih.gov
Although no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on related classes of compounds, such as cinnamate (B1238496) esters and succinate (B1194679) dehydrogenase inhibitors, have been successfully developed. mdpi.comacs.orgacs.orgnih.gov
A QSAR model for a series of this compound analogs could be developed by:
Synthesizing a library of analogs with diverse substituents on the aromatic and aliphatic parts of the molecule.
Experimentally determining the biological activity of these analogs against a specific target.
Calculating a set of molecular descriptors for each analog that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).
Using statistical methods , such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov
Table 3: Key Steps in Developing a QSAR Model
| Step | Description |
| 1. Data Set Preparation | Synthesize and test a series of analogs. |
| 2. Descriptor Calculation | Compute molecular descriptors for each analog. |
| 3. Model Building | Use statistical methods to correlate descriptors with activity. |
| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. |
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. The descriptors included in the final model would also provide valuable insights into the key structural features that govern the biological activity of this class of molecules. For example, QSAR studies on cinnamate esters have highlighted the importance of polar atoms and their ability to form hydrogen bonds for their antileishmanial and antitrypanosomal activity. mdpi.com Similarly, 3D-QSAR models of succinate dehydrogenase inhibitors have provided detailed insights into the steric and electronic requirements for potent fungicidal activity. acs.orgacs.orgnih.gov
Applications in Advanced Chemical and Biological Research Methodologies
(S)-2-(Cinnamoyloxy)succinic acid and its related structures are emerging as versatile molecules in chemical and biological research. Their unique combination of a chiral succinic acid backbone and a reactive cinnamoyl group provides a foundation for diverse applications, from probing complex biological systems to constructing intricate molecular architectures.
Advanced Research Perspectives and Future Directions for S 2 Cinnamoyloxy Succinic Acid
Integration of Omics Technologies for Holistic Biological Understanding
The comprehensive study of biological systems, often termed "omics," offers a powerful lens through which to understand the multifaceted interactions of (S)-2-(Cinnamoyloxy)succinic acid. By integrating metabolomics, proteomics, and transcriptomics, researchers can move beyond a singular focus on the compound itself and begin to paint a holistic picture of its biological impact. humanspecificresearch.org
Metabolomics , the large-scale study of small molecules or metabolites, can reveal the downstream effects of this compound on cellular pathways. For instance, succinic acid, a related compound, is a key intermediate in the Krebs cycle. hmdb.cafrontiersin.org Metabolomic analysis could elucidate how this compound influences this central metabolic hub and other related pathways. nih.gov This approach allows for the identification and quantification of a wide array of metabolites, providing a snapshot of the metabolic state of a cell or organism in response to the compound. oup.comnih.gov
Proteomics , the study of the entire set of proteins, can identify the direct and indirect protein targets of this compound. This could involve identifying proteins whose expression levels change in response to the compound or those that undergo post-translational modifications. frontiersin.orgfrontiersin.org For example, a chemical proteomics approach could be employed to capture and identify proteins that directly interact with this compound or its metabolites. researchgate.net Understanding these protein interactions is crucial for deciphering the compound's mechanism of action. nih.gov
Transcriptomics , the analysis of all RNA transcripts, provides insight into how this compound affects gene expression. nih.gov By measuring changes in mRNA levels, researchers can identify which genes are up- or down-regulated in the presence of the compound. nih.gov This information can reveal the signaling pathways and cellular processes that are modulated by this compound. For example, transcriptomic analysis of organisms producing succinic acid has provided valuable insights into the metabolic pathways involved. mdpi.comresearchgate.net
The true power of these technologies lies in their integration. cellbiopharm.com By combining data from metabolomics, proteomics, and transcriptomics, a more complete and nuanced understanding of the biological effects of this compound can be achieved. humanspecificresearch.org This integrated "multi-omics" approach can reveal complex regulatory networks and feedback loops that would be missed by studying each level in isolation. mdpi.com
Advanced Biophysical Techniques for Characterizing Molecular Interactions with Biological Targets
To comprehend the mechanism of action of this compound at a molecular level, it is essential to characterize its interactions with biological targets. researchgate.net Advanced biophysical techniques provide the tools to quantify the thermodynamics and kinetics of these binding events, offering a detailed view of the forces driving these interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. cost-nectar.eu This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. utwente.nlresearchgate.net ITC is a label-free, in-solution technique, making it a gold standard for characterizing biomolecular interactions. researchgate.net
Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that monitors the binding of molecules to a functionalized sensor surface. nih.gov SPR can provide kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium binding affinity. researchgate.net This technique is highly sensitive and can be used to screen for interacting partners and to characterize the kinetics of the interaction in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information about molecular structure and dynamics in solution. researchgate.netchemicalbook.com NMR can be used to identify the binding site of this compound on its target protein and to characterize the conformational changes that occur upon binding. nih.gov Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are particularly useful for studying ligand-protein interactions.
X-ray Crystallography can provide a high-resolution, three-dimensional structure of this compound bound to its target. nih.gov This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding. This structural insight can guide the design of more potent and selective analogs.
By employing a combination of these biophysical techniques, a comprehensive picture of the molecular interactions of this compound can be assembled. nih.govfrontiersin.org
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification and optimization of new therapeutic agents. researchgate.netmednexus.org These computational tools can be applied to various aspects of research on this compound, from designing novel analogs to predicting their biological activities. researchgate.netresearchgate.net
Compound Design: Generative AI models can design novel molecules with desired properties. nih.gov By learning from vast datasets of chemical structures and their associated activities, these models can propose new derivatives of this compound that are predicted to have enhanced efficacy or improved pharmacokinetic properties. nih.gov This de novo design approach can significantly reduce the time and cost associated with traditional medicinal chemistry efforts.
Synthesis Prediction: AI algorithms can predict the most efficient synthetic routes for producing this compound and its analogs. By analyzing known chemical reactions and their outcomes, these models can suggest optimal reaction conditions and starting materials, thereby streamlining the synthetic process.
Biological Activity Prediction: Machine learning models can be trained to predict the biological activity of compounds based on their chemical structure. uminho.ptnih.gov By using techniques like quantitative structure-activity relationship (QSAR) modeling, researchers can build predictive models that can screen large virtual libraries of compounds and prioritize those with the highest probability of being active. mdpi.com This can help to focus experimental efforts on the most promising candidates.
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and lead to the development of novel compounds with improved therapeutic potential. cellbiopharm.com
Exploration of Novel Biological Targets in Emerging Disease Models for Basic Research Purposes
The unique chemical structure of this compound suggests that it may interact with a variety of biological targets, potentially leading to novel therapeutic applications. Exploring its effects in emerging disease models can uncover new mechanisms of action and expand its potential use in basic research.
Recent research has highlighted the role of metabolic intermediates, such as succinate (B1194679), in cellular signaling and disease pathogenesis. hmdb.cawikipedia.org High levels of succinate have been identified as an "oncometabolite" due to its ability to inhibit certain enzymes. hmdb.ca Given its structural similarity, this compound could potentially modulate similar pathways. Investigating its effects in cancer models could reveal novel anti-cancer properties.
Furthermore, the cinnamoyl moiety of the molecule is found in various natural products with diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.gov Exploring the effects of this compound in models of infectious or inflammatory diseases could uncover new therapeutic avenues.
The succinate component of the molecule is also of interest. S-(2-Succinyl)cysteine, a modification of proteins by the Krebs cycle intermediate fumarate (B1241708), has been identified in various tissues. nih.gov Investigating whether this compound can influence such protein modifications could provide insights into its mechanism of action.
By employing a broad screening approach across a range of disease models, researchers may identify unexpected biological activities for this compound, opening up new areas of investigation and potentially leading to the discovery of novel therapeutic strategies for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
